Bis[(oxan-4-yl)methyl] carbonate
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Overview
Description
Bis[(oxan-4-yl)methyl] carbonate is a cyclic carbonate compound that has garnered interest due to its potential applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes two oxan-4-ylmethyl groups attached to a carbonate moiety. The presence of cyclic carbonate groups makes it a valuable building block for the synthesis of polycarbonates and other polymeric materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(oxan-4-ylmethyl) carbonate typically involves the reaction of oxan-4-ylmethyl alcohol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic carbonate. Common solvents used in this reaction include dichloromethane and toluene, and the reaction is often catalyzed by tertiary amines or other basic catalysts .
Industrial Production Methods
In an industrial setting, the production of bis(oxan-4-ylmethyl) carbonate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can also facilitate the synthesis by reducing reaction times and temperatures .
Chemical Reactions Analysis
Types of Reactions
Bis[(oxan-4-yl)methyl] carbonate undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are typically initiated by nucleophiles such as amines or alcohols, leading to the formation of polycarbonates or polyurethanes.
Transesterification: This reaction involves the exchange of ester groups and is commonly used in the synthesis of polycarbonates.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are commonly used to initiate ring-opening reactions.
Catalysts: Tertiary amines and other basic catalysts are often employed to facilitate the reactions.
Solvents: Dichloromethane, toluene, and other organic solvents are typically used in these reactions.
Major Products
The major products formed from the reactions of bis(oxan-4-ylmethyl) carbonate include polycarbonates, polyurethanes, and other polymeric materials. These products are valued for their mechanical properties and chemical stability .
Scientific Research Applications
Bis[(oxan-4-yl)methyl] carbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(oxan-4-ylmethyl) carbonate primarily involves its ability to undergo ring-opening reactions. The cyclic carbonate groups are susceptible to nucleophilic attack, leading to the formation of linear or branched polymer chains. This reactivity is facilitated by the electron-withdrawing nature of the carbonate group, which stabilizes the transition state during the reaction .
Comparison with Similar Compounds
Similar Compounds
Bis(methyl salicyl) carbonate: This compound is also an activated carbonate used in polymer synthesis.
Propylene carbonate: A commonly used cyclic carbonate in green chemistry applications.
Ethylene carbonate: Another cyclic carbonate used in the synthesis of polycarbonates and as a solvent in lithium-ion batteries.
Uniqueness
Bis[(oxan-4-yl)methyl] carbonate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other cyclic carbonates. Its ability to form high-performance polymers with desirable mechanical and thermal properties makes it a valuable compound in materials science and polymer chemistry .
Properties
IUPAC Name |
bis(oxan-4-ylmethyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c14-13(17-9-11-1-5-15-6-2-11)18-10-12-3-7-16-8-4-12/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOCHVSSOZXKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC(=O)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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